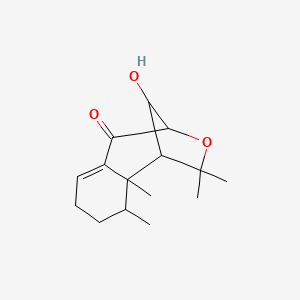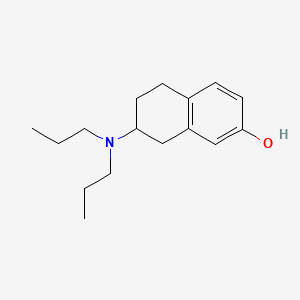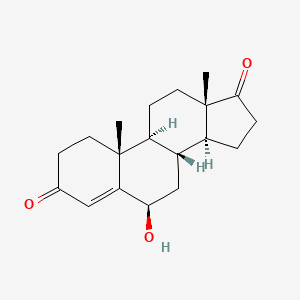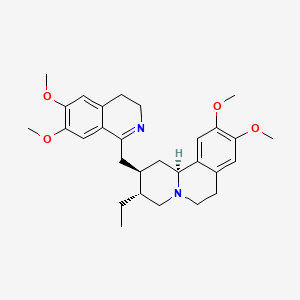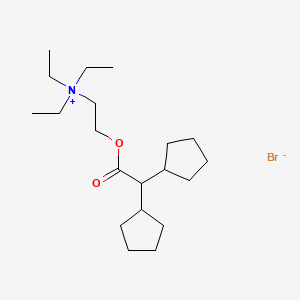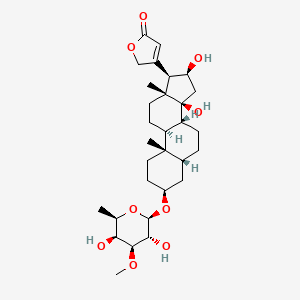
N,N-Dimethylhistamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Na, na-dimethylhistamine, also known as hippospongine?, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Na, na-dimethylhistamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, na, na-dimethylhistamine is primarily located in the cytoplasm. Outside of the human body, na, na-dimethylhistamine can be found in mushrooms, pomes, and spinach. This makes na, na-dimethylhistamine a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Stereochemistry in Histamine Receptors
N,N-Dimethylhistamine, as a chiral analogue of histamine, demonstrates interesting properties in the context of stereochemistry and receptor interaction. Studies have shown that enantiomers of chiral analogues like this compound display pronounced stereoselectivity, particularly in their action at histamine H3-autoreceptors in the brain. These compounds act as H3-receptor agonists, with the S-configurated isomers showing higher preference at H3-receptors. Such stereochemical specificity underscores the intricate nature of receptor-ligand interactions in pharmacology (Arrang, Schwartz, & Schunack, 1985).
Synthesis and Receptor Selectivity
The synthesis of various structural variations of histamine, including this compound, has led to compounds with high potency and selectivity for certain histamine receptors. For instance, one of the isomers of this compound has been identified as a potent H3 receptor agonist, demonstrating significant receptor selectivity. This suggests potential clinical applications for specific histamine receptor targeting (Lipp, Arrang, Garbarg, Luger, Schwartz, & Schunack, 1992).
Acid-Base Properties and Metal Complexing
The acid-base properties of this compound are critical in understanding its complexing capacity with various metal ions. Research indicates that this compound behaves as a bivalent base, showing certain stability with metal complexes. Such studies are essential for understanding the interactions of this compound in biological systems and its potential applications in biochemistry and pharmacology (Braibanti, Dallavalle, Leporati, & Mori, 1973).
Pharmacological Effects
This compound has been found in various natural sources and has been studied for its pharmacological effects. In certain studies, this compound has been isolated as a constituent with cardiovascular activity. Its presence in natural extracts suggests a potential role in traditional medicine or as a lead compound for drug development (Magos, Vidrio, Reynolds, & Enríquez, 1999).
Propiedades
Número CAS |
673-46-1 |
|---|---|
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.2 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
ZJDIMSMQXMWMCF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN=CN1 |
SMILES canónico |
CN(C)CCC1=CN=CN1 |
Otros números CAS |
673-46-1 |
Números CAS relacionados |
13197-56-3 (hydrochloride) |
Sinónimos |
N(alpha),N(alpha)-dimethylhistamine N,N-dimethylhistamine N,N-dimethylhistamine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



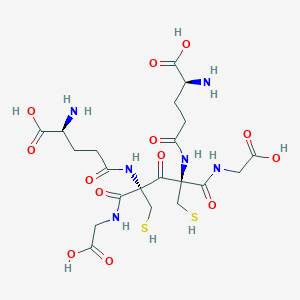
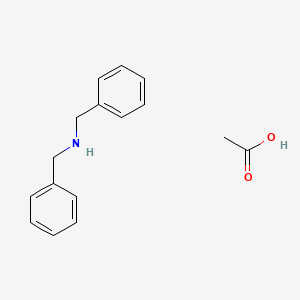

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

